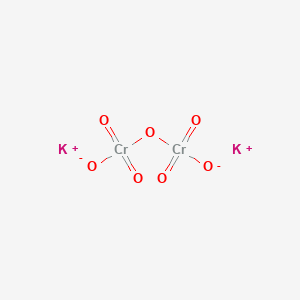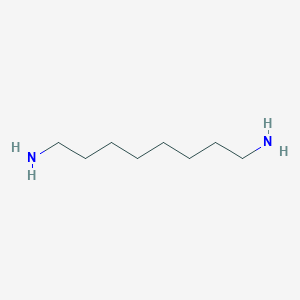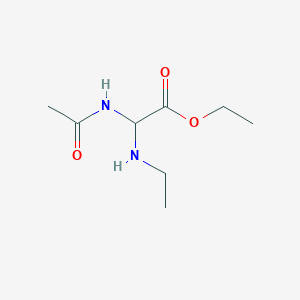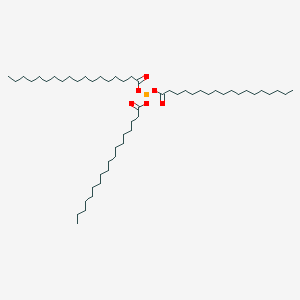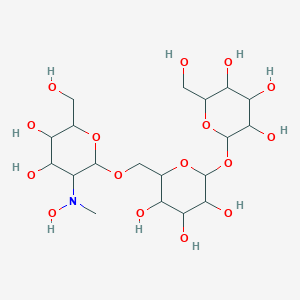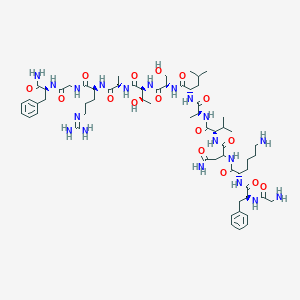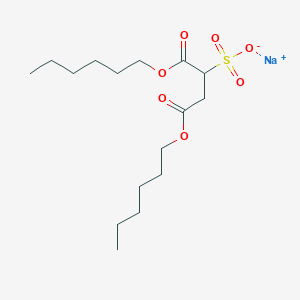
Dihexil sulfosuccinato de sodio
Descripción general
Descripción
Dihexyl sodium sulfosuccinate is a chemical compound with the molecular formula C₁₆H₃₁NaO₇S. It is a type of anionic surfactant known for its excellent surface activity, wetting, emulsifying, and dispersing properties. This compound is widely used in various industries, including daily-use chemicals, coatings, printing and dyeing, agriculture, and synthetic leather production .
Aplicaciones Científicas De Investigación
Dihexyl sodium sulfosuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve drug solubility and bioavailability.
Industry: Applied in the production of detergents, cleaners, and emulsifiers for various industrial processes
Mecanismo De Acción
Target of Action
Dihexyl sodium sulfosuccinate, also known as dioctyl sulfosuccinate (DOSS), primarily targets the intestinal tract . It acts on the intestinal walls to increase the amount of water the stool absorbs in the gut .
Mode of Action
Dihexyl sodium sulfosuccinate is a surfactant . It works by lowering the surface tension of liquids, allowing fat and water into the feces to soften the stool . This interaction with the intestinal walls results in softer and easier-to-pass stools .
Biochemical Pathways
The primary biochemical pathway affected by dihexyl sodium sulfosuccinate is the water absorption process in the intestines . By acting as a surfactant, it alters the permeability of the intestinal walls, allowing more water to be absorbed by the stool . This results in softer stools and easier bowel movements .
Pharmacokinetics
The pharmacokinetics of dihexyl sodium sulfosuccinate primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is administered orally or rectally and begins to take effect within 12 hours to 5 days . The duration of action is typically around 3 days .
Result of Action
The primary result of dihexyl sodium sulfosuccinate’s action is the softening of the stool . This makes bowel movements easier and can help alleviate symptoms of constipation .
Action Environment
The action of dihexyl sodium sulfosuccinate can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like alcohols, ketones, and ester solvents can affect its efficacy . It forms a transparent solution in water, which aids in its function as a surfactant . Additionally, it should be stored at a temperature between +15°C to +25°C and should be avoided contact with strong oxidizing agents and strong acids to prevent dangerous reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dihexyl sodium sulfosuccinate involves two main steps: esterification and sulfonation. The process begins with the reaction of maleic anhydride (cis-butenedioic anhydride) with hexanol in the presence of para-toluenesulfonic acid as a catalyst. This reaction produces dihexyl maleate as the esterification product .
The esterification product is then subjected to sulfonation using sodium bisulfite. The sulfonation reaction is facilitated by the presence of a phase transfer catalyst, which is generated from the esterification side products through alkali neutralization . This method is advantageous due to its low material consumption, short reaction time, and minimal environmental impact.
Industrial Production Methods
Industrial production of dihexyl sodium sulfosuccinate follows the same synthetic route but on a larger scale. The process involves the use of large reactors for esterification and sulfonation, followed by purification steps such as washing, distillation, and dehydration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl sodium sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dihexyl sodium sulfosuccinate can produce sulfonic acids, while reduction can yield alcohols .
Comparación Con Compuestos Similares
Dihexyl sodium sulfosuccinate is similar to other sulfosuccinate-based surfactants, such as dioctyl sodium sulfosuccinate and dibutyl sodium sulfosuccinate. it is unique in its specific chain length and molecular structure, which provide distinct surface activity and emulsifying properties. Similar compounds include:
Dioctyl sodium sulfosuccinate: Known for its use as a stool softener and emulsifying agent.
Dibutyl sodium sulfosuccinate: Used in various industrial applications as a wetting agent and dispersant
Dihexyl sodium sulfosuccinate stands out due to its balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications.
Propiedades
Número CAS |
3006-15-3 |
|---|---|
Fórmula molecular |
C16H30NaO7S |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |
Clave InChI |
YUCTUWYCFFUCOR-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |
| 3006-15-3 | |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Sinónimos |
Monawet MM-80 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dihexyl Sodium Sulfosuccinate influence the etching process of silicon with KOH?
A1: DSSS acts as a surfactant during the KOH etching of silicon. [] It serves two primary roles:
- Selective Adsorption: DSSS preferentially adsorbs onto the smoother Si(111) sidewalls of the forming trenches. This adsorption creates a barrier that hinders lateral etching, leading to deeper and narrower trenches with higher aspect ratios. []
Q2: Beyond its use in silicon etching, what other applications does Dihexyl Sodium Sulfosuccinate have?
A3: DSSS is a versatile compound with applications extending beyond material science. One notable use is in formulating antibacterial soap-based shower gels. [] In this context, DSSS likely functions as a surfactant, contributing to the overall cleansing and foaming properties of the gel. The inclusion of DSSS alongside other ingredients like thymol, salicylic acid, and plant extracts aims to create a product that effectively targets bacteria while remaining gentle and moisturizing for the skin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



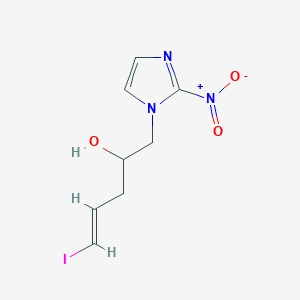
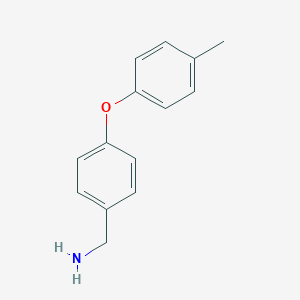

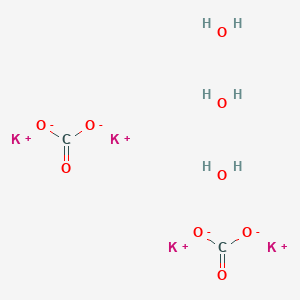
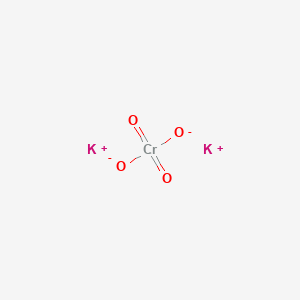
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
